Product packaging for ARQ-761(Cat. No.:)

ARQ-761

Cat. No.: B1578901
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in Oncological Therapeutics

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones and their derivatives. mdpi.comnih.govsemanticscholar.org This two-electron reduction is typically considered a detoxification pathway, preventing the formation of reactive semiquinone radicals that can lead to oxidative stress. mdpi.comnih.gov However, NQO1's role in cancer is multifaceted. While it can provide antioxidant protection and stabilize tumor suppressor proteins like p53 in some contexts, its elevated expression in many tumors presents an opportunity for targeted therapy using specific quinone-based drugs. mdpi.comnih.govsemanticscholar.orgnih.gov In the context of certain bioreductive drugs, NQO1-mediated reduction converts these compounds into cytotoxic agents, leading to cell death. nih.govsemanticscholar.org This dual role makes NQO1 a compelling target in oncological therapeutics. nih.govsemanticscholar.org

Rationale for Exploiting Elevated NQO1 Expression in Tumor Microenvironments

The rationale for exploiting elevated NQO1 expression in tumor microenvironments lies in the observation that many human cancers, including those of the breast, colon, cervix, lung, and pancreas, exhibit significantly higher levels of NQO1 compared to normal tissues. nih.govsemanticscholar.orguiowa.edu This differential expression creates a therapeutic window where drugs selectively activated by NQO1 can preferentially target and damage cancer cells while sparing normal, healthy cells with lower NQO1 levels. nih.govsemanticscholar.orguiowa.edupatsnap.com The tumor microenvironment, which includes various cell types and secreted factors, can also be influenced by NQO1 expression in cancer cells. frontiersin.orgaacrjournals.org Studies have indicated that NQO1-positive cancer cells can interact with the tumor microenvironment in ways distinct from NQO1-negative cells, potentially influencing the efficacy of NQO1-bioactivatable compounds. aacrjournals.org

Overview of β-Lapachone Analogs as Bioactivatable Agents

Beta-lapachone (B1683895) (β-lap) is a naturally occurring o-naphthoquinone that has demonstrated significant antitumor activity. nih.govaacrjournals.org Its mechanism of action is dependent on NQO1. mdpi.comaacrjournals.org In the presence of NQO1, β-lapachone undergoes a futile redox cycle, consuming NAD(P)H and generating high levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). mdpi.comuiowa.edunih.gov This surge in ROS leads to DNA damage and hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), ultimately causing a metabolic catastrophe and programmed cell death, including a form of organized necrosis. mdpi.comcancer.govuiowa.edunih.govnih.gov

ARQ-761 is a synthetic analog of β-lapachone designed to improve upon the parent compound's limitations, such as poor solubility. cancer.govsmolecule.commdpi.com As a soluble prodrug, this compound is converted to the active β-lapachone in the body, allowing it to exert its NQO1-dependent cytotoxic effects. cancer.govsmolecule.commedkoo.com The development of β-lapachone analogs like this compound focuses on creating compounds that retain or enhance the NQO1-mediated bioactivation and subsequent antitumor activity while potentially improving pharmacological properties. smolecule.comaacrjournals.orgsci-hub.se Research findings have shown that β-lapachone and its analogs can induce cell death in various cancer cell lines, with IC₅₀ values varying depending on the model tested. nih.govsci-hub.se Preclinical studies with this compound have demonstrated synergistic antitumor effects when combined with chemotherapy in models like pancreatic cancer. uiowa.edunih.govnih.govresearchgate.net

Selected Preclinical Data on Beta-Lapachone and Analogs

CompoundCancer Cell LineIC₅₀ Value (µM)Reference
β-LapachoneHT-29 (Colon)1.99 sci-hub.se
β-LapachoneHCT-116 (Colon)2.13 sci-hub.se
β-LapachonePC-3 (Prostate)2.13 sci-hub.se
β-LapachoneDU-145 (Prostate)1.10 sci-hub.se
β-LapachoneSK-OV-3 (Ovarian)1.18 sci-hub.se
β-LapachoneCAOV-3 (Ovarian)1.44 sci-hub.se
β-LapachoneMCF-7 (Breast)1.45 sci-hub.se
β-LapachoneA549 (Lung)3.5 ± 0.5 aacrjournals.org
MPIL (β-Lap analog)A549 (Lung)6.5 ± 0.3 aacrjournals.org

Clinical investigations into this compound have explored its activity in patients with advanced solid tumors, particularly those with high NQO1 expression. patsnap.comnih.govresearchgate.netresearchgate.net Early findings suggested a trend towards improved efficacy in NQO1-high tumors. patsnap.comnih.govresearchgate.netresearchgate.net Subsequent studies have utilized NQO1 expression as an enrollment biomarker. nih.govpatsnap.comresearchgate.netasco.org For instance, in a phase 1 study, among evaluable patients prior to NQO1-restricted enrollment, the disease control rate was higher in NQO1-positive tumors compared to NQO1-negative tumors. researchgate.net

Clinical Data on this compound Monotherapy (Prior to NQO1-restricted enrollment)

NQO1 StatusDisease Control RateP-valueReference
Positive65%0.06 researchgate.net
Negative18% researchgate.net

Research continues to evaluate the potential of this compound, both as a single agent and in combination with other therapies, focusing on its selective activation by NQO1 in various cancer types with elevated enzyme levels. uiowa.edunih.govnih.govresearchgate.netcancer.gov

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ761;  ARQ-761;  ARQ 761.

Origin of Product

United States

Discovery and Preclinical Development of Arq 761

Genesis as a Synthetic β-Lapachone Analog

ARQ-761 is a synthetic analog of beta-lapachone (B1683895) (β-lap), a naturally occurring ortho-naphthoquinone isolated from the bark of the lapacho tree (Tabebuia impetiginosa), native to South America. mdpi.comufc.br Beta-lapachone has demonstrated various pharmacological properties, including notable antineoplastic activity. mdpi.comufc.br However, its poor water solubility has been a significant limitation for clinical application. ufc.brnih.gov this compound was designed as a synthetic derivative to overcome this challenge while retaining or enhancing the therapeutic potential associated with β-lapachone's mechanism of action. smolecule.comcancer.govmedkoo.com Preclinical studies with this compound have aimed to evaluate its activity and properties compared to the parent compound. firstwordpharma.combiospace.comglobenewswire.com

Development as a Prodrug Concept for Enhanced Biological Activity

This compound was developed as a soluble prodrug of beta-lapachone. cancer.govmedkoo.comsemanticscholar.org A prodrug is an inactive or less active precursor molecule that is converted into the active drug within the body, often to improve properties such as solubility, bioavailability, or targeted delivery. iipseries.org In the case of this compound, the prodrug strategy aimed to improve the poor water solubility of beta-lapachone, thereby facilitating its administration and potentially enhancing its distribution and activity in vivo. ufc.brnih.gov this compound is designed to be converted to the active beta-lapachone (also referred to as ARQ-501) in vivo, particularly through the action of the enzyme NQO1. smolecule.comcancer.govmedkoo.comsemanticscholar.org This conversion is central to its proposed mechanism of action. Previous formulations of beta-lapachone, such as ARQ-501 which used hydroxylpropyl β-cyclodextrin to increase solubility, still faced challenges like rapid drug clearance and hemolytic anemia. nih.gov The development of this compound as a soluble prodrug aimed to address some of these limitations. smolecule.comcancer.govsemanticscholar.org

Historical Context of NQO1-Targeting Agent Development

The development of this compound is situated within the broader historical context of developing agents that target NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a cytosolic two-electron reductase enzyme that is significantly overexpressed (5- to 200-fold) in many solid tumors compared to normal tissues. researchgate.netascopubs.orgmdpi.comresearchgate.netnih.govacs.org This differential expression makes NQO1 an attractive target for cancer therapy, allowing for the potential selective activation of cytotoxic drugs within the tumor microenvironment, thereby sparing normal cells. smolecule.comacs.org

Historically, NQO1 has been recognized for its role in the detoxification of quinones by reducing them to stable hydroquinones, which can then be conjugated and excreted. nih.govacs.orgnih.gov However, certain quinones, including beta-lapachone and its analogs like this compound, undergo a futile redox cycle when metabolized by NQO1. mdpi.comnih.govnih.govfrontiersin.org This cycle consumes NAD(P)H, generates high levels of reactive oxygen species (ROS), and can lead to DNA damage and depletion of cellular energy stores (NAD+/ATP), ultimately resulting in programmed cancer cell death, often described as programmed necrosis or Keresis. cancer.govsemanticscholar.orgmdpi.comfrontiersin.orgaacrjournals.org

The concept of exploiting NQO1 overexpression for targeted cancer therapy has been an active area of research. acs.orgnih.gov While some NQO1-activated antitumor quinones are DNA alkylators, their use has been limited by issues such as detoxification pathways and toxicity to normal tissues. aacrjournals.org Beta-lapachone emerged as a promising NQO1-bioactivatable substrate due to its ability to induce cell death specifically in NQO1-overexpressing cells through the futile redox cycling mechanism. nih.govnih.govfrontiersin.orgaacrjournals.org The development of this compound as a more soluble prodrug represents an effort to translate the preclinical observations with beta-lapachone into a clinically viable therapeutic agent by improving its pharmacological properties while maintaining its NQO1-dependent mechanism of action. smolecule.comcancer.govmedkoo.comsemanticscholar.org Preclinical studies have shown that this compound is converted to beta-lapachone and exhibits NQO1-dependent cytotoxicity in cancer cell lines. nih.gov

Data Table: Key Properties of this compound and Beta-Lapachone

PropertyBeta-Lapachone (β-lap)This compound (Prodrug)Source/Notes
OriginNatural product mdpi.comufc.brSynthetic analog smolecule.comnih.govDerived from lapacho tree bark mdpi.comufc.br
Water SolubilityPoor ufc.brnih.govEnhanced smolecule.comcancer.govmedkoo.comsemanticscholar.orgThis compound is a soluble prodrug cancer.govmedkoo.comsemanticscholar.org
Active FormBeta-Lapachone cancer.govmedkoo.comsemanticscholar.orgBeta-Lapachone cancer.govmedkoo.comsemanticscholar.orgThis compound is converted to β-lap in vivo cancer.govmedkoo.comsemanticscholar.org
Mechanism of ActionNQO1-dependent futile redox cycling mdpi.comnih.govnih.govfrontiersin.orgNQO1-dependent futile redox cycling (via conversion to β-lap) smolecule.comcancer.govsemanticscholar.orgLeads to ROS generation, DNA damage, NAD+/ATP depletion cancer.govsemanticscholar.orgmdpi.comfrontiersin.orgaacrjournals.org
Molecular FormulaC₁₅H₁₄O₃ bmrb.ioC₂₅H₂₅N₈Na₂O₈PS smolecule.com
Molecular Weight242.27 g/mol Not consistently reported in search results for the specific salt form/structure leading to the provided formula smolecule.comMolecular weight for the free acid form of this compound would differ. smolecule.com
PubChem CID3885 mdpi.comufc.brbmrb.ioctdbase.orgNot explicitly found for this compound in the search results, but linked to this compound in some contexts. nih.govidrblab.netThe provided formula smolecule.com suggests a specific salt/derivative not directly listed with a CID in the search results.

Detailed Research Findings (Preclinical):

Preclinical studies have established that this compound functions as a prodrug that is converted to beta-lapachone, the active agent. This conversion is critical for its mechanism of action, which relies on the elevated expression of NQO1 in tumor cells. Upon conversion, beta-lapachone engages in a futile redox cycle catalyzed by NQO1, leading to the rapid consumption of NAD(P)H and the generation of significant levels of reactive oxygen species (ROS), particularly superoxide (B77818) and hydrogen peroxide. cancer.govsemanticscholar.orgmdpi.comnih.govfrontiersin.orgaacrjournals.org This oxidative stress and metabolic perturbation cause extensive DNA damage and hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. cancer.govsemanticscholar.orgmdpi.comfrontiersin.org The hyperactivation of PARP-1 further depletes cellular NAD+ and ATP levels, ultimately triggering a caspase-independent, programmed cell death pathway. cancer.govsemanticscholar.orgfrontiersin.org

Research has shown that the cytotoxicity of beta-lapachone and, by extension, this compound, is directly correlated with the expression levels of NQO1 in cancer cells. researchgate.netascopubs.orgnih.govaacrjournals.org Cell lines with high levels of NQO1 are significantly more sensitive to these compounds than those with low or undetectable levels. nih.govaacrjournals.org Preclinical models have demonstrated tumor-selective efficacy, where NQO1-overexpressing tumors show response while normal tissues with low NQO1 levels are largely spared. smolecule.comaacrjournals.org Studies comparing deoxynyboquinone (B1670260), another NQO1 substrate, to beta-lapachone have indicated that NQO1 can process these compounds with different efficiencies, impacting their potency. aacrjournals.org Deoxynyboquinone, for example, was found to be more potent than beta-lapachone in NQO1-dependent killing, correlating with more efficient processing by NQO1 in vitro. aacrjournals.org This highlights the importance of the interaction between the quinone structure and NQO1 activity in determining the therapeutic potential of these agents.

The development of this compound specifically aimed to improve the pharmaceutical properties of beta-lapachone for clinical use. The enhanced solubility of this compound compared to beta-lapachone is a key preclinical advantage, potentially allowing for better formulation and administration. nih.govsmolecule.comcancer.govmedkoo.comsemanticscholar.org Preclinical studies evaluating this compound have supported its advancement, demonstrating its conversion to the active beta-lapachone and its NQO1-dependent cytotoxic effects in relevant cancer models. nih.gov

Molecular and Cellular Mechanisms of Action of Arq 761

NQO1-Mediated Bioactivation and Futile Redox Cycling

ARQ-761's mechanism is initiated by its interaction with the enzyme NQO1 within cancer cells. medkoo.comnih.govfrontiersin.org

Role of NQO1 as a Two-Electron Oxidoreductase

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that typically functions as a two-electron oxidoreductase. researchgate.netnih.govmdpi.com It catalyzes the reduction of quinones directly to hydroquinones, bypassing the formation of unstable semiquinone radicals. mdpi.com This two-electron reduction is generally considered a detoxification pathway, as it prevents the redox cycling of quinones that can lead to the generation of reactive oxygen species. mdpi.com NQO1 utilizes NAD(P)H as a reducing cofactor in this process. mdpi.comfrontiersin.org

Conversion of this compound to its Active Form

In the presence of NQO1, this compound (a prodrug) is converted to its active form, beta-lapachone (B1683895). medkoo.comsmolecule.com This conversion allows beta-lapachone to enter a futile redox cycle. nih.govmdpi.comfrontiersin.org Unlike typical NQO1 substrates that are detoxified, beta-lapachone undergoes a two-electron reduction by NQO1 to form an unstable hydroquinone (B1673460). nih.govmdpi.com This hydroquinone then spontaneously oxidizes back to the parent quinone in a two-step process involving oxygen. nih.govmdpi.com This continuous cycling between the quinone and hydroquinone forms, catalyzed by NQO1 and reoxidation by oxygen, is termed futile redox cycling. nih.govmdpi.comfrontiersin.org

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

The futile redox cycling of beta-lapachone, facilitated by NQO1, results in the rapid consumption of NAD(P)H and, crucially, the generation of significant levels of reactive oxygen species (ROS). nih.govmdpi.comfrontiersin.orgfrontiersin.org This process involves the univalent reduction of oxygen. frontiersin.orgaacrjournals.org

Consequences of Elevated Hydrogen Peroxide (H2O2) Production

The futile redox cycle produces elevated levels of superoxide (B77818) radicals (O₂⁻) which are then rapidly converted to hydrogen peroxide (H₂O₂), either spontaneously or enzymatically by superoxide dismutase. nih.govmdpi.comfrontiersin.orgaacrjournals.org The accumulation of high concentrations of H₂O₂ is a critical consequence of this compound's mechanism in NQO1-expressing cells. nih.govmdpi.comresearchgate.net Elevated H₂O₂ levels lead to substantial oxidative stress and can cause significant damage to cellular components, including DNA. nih.govmdpi.comfrontiersin.org This oxidative damage, particularly the induction of DNA single-strand breaks and oxidized bases, is a key trigger for subsequent cellular events. nih.govmdpi.comfrontiersin.org

Poly(ADP-ribose) Polymerase 1 (PARP1) Hyperactivation

The extensive DNA damage induced by the ROS generated from this compound's futile redox cycling leads to the hyperactivation of the nuclear enzyme poly(ADP-ribose) polymerase 1 (PARP1). medkoo.comnih.govfrontiersin.orgfrontiersin.orgaacrjournals.org PARP1 is a DNA repair enzyme that is rapidly activated in response to DNA strand breaks. frontiersin.orgaacrjournals.org

Impact on Cellular Energy Homeostasis

Upon activation by DNA damage, PARP1 consumes large amounts of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), to synthesize branched polymers of ADP-ribose (PAR) on itself and other nuclear proteins. nih.govnih.govfrontiersin.orgaacrjournals.org This process is crucial for DNA repair signaling. However, the massive levels of DNA damage induced by this compound overwhelm the DNA repair capacity, leading to uncontrolled and excessive activation of PARP1, termed hyperactivation. nih.govmdpi.comaacrjournals.org PARP1 hyperactivation results in a dramatic depletion of cellular NAD⁺ pools as NAD⁺ is rapidly consumed as a substrate. nih.govnih.govfrontiersin.orgaacrjournals.org Since NAD⁺ is a vital coenzyme involved in numerous essential metabolic pathways, including glycolysis and oxidative phosphorylation, its depletion leads to a severe reduction in cellular ATP levels. nih.govnih.govfrontiersin.orgaacrjournals.org This catastrophic loss of cellular energy (NAD⁺ and ATP depletion) disrupts metabolic homeostasis and ultimately leads to cell death, often characterized as programmed necrosis or NAD⁺-Keresis. nih.govnih.govfrontiersin.orgaacrjournals.org

Role in DNA Damage Response Pathways

The massive generation of ROS, specifically H₂O₂, induced by the NQO1-mediated futile cycling of β-lapachone, leads to significant oxidative DNA damage nih.govsmolecule.comfrontiersin.orgnih.gov. This damage includes oxidative base lesions and single-strand breaks (SSBs) frontiersin.orgnih.gov. The rapid accumulation of these DNA lesions overwhelms the cell's DNA repair capacity nih.govfrontiersin.org.

A key consequence of this extensive DNA damage is the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1) cancer.govmedkoo.comnih.govfrontiersin.orgnih.gov. PARP1 is a nuclear enzyme that plays a crucial role in the repair of DNA damage, particularly SSBs cancer.govmedkoo.com. Upon detecting DNA breaks, PARP1 is rapidly activated and consumes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins involved in DNA repair cancer.govmedkoo.comnih.govfrontiersin.orgnih.gov.

NAD+/ATP Depletion and Subsequent Metabolic Catastrophe

The hyperactivation of PARP1 by this compound-induced DNA damage leads to a rapid and severe depletion of intracellular NAD⁺ levels cancer.govmedkoo.comnih.govfrontiersin.orgnih.gov. NAD⁺ is a vital coenzyme involved in numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and ATP production nih.gov. The extensive consumption of NAD⁺ by hyperactivated PARP1 significantly disrupts cellular energy metabolism cancer.govmedkoo.comnih.govfrontiersin.orgnih.gov.

The depletion of NAD⁺ consequently leads to a depletion of ATP cancer.govfrontiersin.orgnih.gov. This severe reduction in cellular energy currency results in a metabolic catastrophe, rendering cancer cells unable to maintain essential cellular functions and leading to cell death cancer.govmedkoo.comnih.govfrontiersin.orgnih.gov. This metabolic disruption is a critical component of this compound's cytotoxic mechanism in NQO1-overexpressing cancer cells cancer.govmedkoo.comnih.govfrontiersin.orgnih.gov.

Induction of Distinct Programmed Cancer Cell Death Pathways

This compound induces programmed cell death in NQO1-overexpressing cancer cells through distinct mechanisms, which are largely independent of traditional apoptotic pathways cancer.govnih.govresearchgate.net.

Mu-Calpain-Mediated Cell Death (Keresis)

One of the primary modes of cell death induced by this compound is a specific form of programmed necrosis termed NAD⁺-Keresis nih.govfrontiersin.orgnih.govfrontiersin.org. This pathway is characterized by NAD⁺ depletion and is mediated by the activation of μ-calpain cancer.govfrontiersin.orgfrontiersin.orgnih.gov. The exact link between NAD⁺ depletion and μ-calpain activation is an area of ongoing research, but calcium flux from the endoplasmic reticulum has been implicated as necessary for calpain activation frontiersin.org.

Caspase-Independent Cell Death Modalities

This compound has been shown to induce cell death that is independent of caspase activation cancer.govnih.govresearchgate.netnih.gov. This is particularly relevant in many cancers that have defects in apoptotic pathways, which can confer resistance to conventional chemotherapies nih.gov. The caspase-independent nature of the cell death induced by this compound, such as Keresis, provides a potential therapeutic advantage in treating such resistant tumors cancer.govnih.govresearchgate.netnih.gov.

Endoplasmic Reticulum (ER) Stress as a Contributing Factor

Endoplasmic Reticulum (ER) stress has been identified as a contributing factor to this compound-induced cell death cancer.govaacrjournals.org. β-lapachone treatment has been shown to elicit a significant release of calcium from the ER to the cytosol frontiersin.orgaacrjournals.org. This calcium flux is necessary for the activation of calpain protease and has been linked to PARP1 hyperactivation frontiersin.org. ER stress can also influence DNA repair pathways and potentially sensitize tumor cells to treatment aacrjournals.org.

Activation of E2F Transcription Factor 1 (E2F1) and Associated Checkpoint Pathways

In addition to the mechanisms described above, β-lapachone, the active form of this compound, has been reported to induce the expression of the E2F transcription factor 1 (E2F1) cancer.gov. E2F1 is a key regulator of the cell cycle and can also trigger apoptosis cancer.govnih.gov. By inducing E2F1 expression, this compound may activate E2F1-mediated checkpoint pathways cancer.gov. This activation can lead to cell cycle arrest in cancer cells with irreparable DNA damage and potentially trigger apoptosis, independent of p53 status cancer.govresearchgate.netcancer.gov.

Interplay with p53 Status and Oncogenic Driver Mutations

Research into the molecular and cellular mechanisms of this compound has revealed a notable characteristic: its ability to induce cancer cell death appears to be independent of the p53 tumor suppressor status and is not significantly affected by the presence of common oncogenic driver mutations. This independence is a crucial aspect of this compound's potential therapeutic profile, particularly in cancers where p53 is mutated or lost and where resistance to conventional therapies often arises due to various driver alterations.

This compound functions as a prodrug that is converted to its active form, beta-lapachone (ARQ-501), primarily through the action of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). smolecule.commedkoo.com NQO1 is frequently overexpressed in various solid tumors, including pancreatic cancer, at levels significantly higher than in normal tissues. researchgate.netnih.govasco.org This differential expression allows this compound to selectively target and exert cytotoxic effects on cancer cells. smolecule.comnih.gov

Upon activation by NQO1, beta-lapachone engages in a futile redox cycle, leading to the rapid generation of high levels of reactive oxygen species (ROS) and causing oxidative stress and DNA damage within the cancer cell. smolecule.commedkoo.comresearchgate.netnih.gov This extensive DNA damage triggers the hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. smolecule.commedkoo.comnih.gov The sustained hyperactivation of PARP1 leads to a significant depletion of cellular NAD+ and ATP, resulting in metabolic catastrophe and a form of programmed cell death known as keresis. smolecule.commedkoo.comnih.gov

Crucially, this NQO1-dependent mechanism of cell death bypasses the need for a functional p53 pathway. Studies have indicated that this compound induces cell death irrespective of the p53 status of the cancer cells. nih.govresearchgate.netlongdom.org This is particularly relevant in many aggressive cancers that harbor inactivating mutations in the TP53 gene, rendering them resistant to therapies that rely on p53-mediated apoptosis.

Furthermore, the cytotoxic effects of this compound have been reported to be independent of known oncogenic driver or carrier mutations. researchgate.netlongdom.org This suggests that the primary determinant of sensitivity to this compound is the expression level of NQO1, rather than the specific genetic alterations that drive tumor growth and progression. For instance, pancreatic cancers, which often carry K-Ras mutations and overexpress NQO1, have been a focus of investigation for this compound therapy. nih.gov The NQO1-centric mechanism allows this compound to exert its effects even in the presence of these common driver mutations that can confer resistance to other targeted therapies.

The association between tumor NQO1 expression levels and response to this compound has been observed in clinical studies, with a trend towards improved efficacy noted in tumors with high NQO1 expression. researchgate.netasco.orgresearchgate.netresearchgate.net This reinforces the concept that the presence and activity of NQO1 are key factors in determining the sensitivity of cancer cells to this compound, overriding the influence of p53 status and various oncogenic driver mutations.

The following table summarizes the reported independence of this compound's cell death induction from p53 status and oncogenic driver mutations:

FactorInfluence on this compound Induced Cell DeathSupporting Research Finding
p53 StatusNot dependentInduces cell death irrespective of p53 status. nih.govresearchgate.netlongdom.org
Oncogenic Driver MutationsNot affectedEfficacy not affected by known oncogenic driver or carrier mutations. researchgate.netlongdom.org

This independence from key genetic determinants of resistance highlights this compound's unique mechanism and its potential applicability in treating tumors that are refractory to conventional treatments due to their p53 status or specific driver mutations.

Preclinical Efficacy Studies and Tumor Selectivity

In Vitro Cytotoxicity and Selectivity in NQO1-Overexpressing Cancer Cell Lines

NQO1 overexpression has been observed in a variety of solid tumors, including pancreatic, non-small cell lung, head and neck squamous cell, breast, colorectal, and gastric cancers. nih.govphcog.com This elevated expression makes these cancer types potential targets for NQO1-bioactivatable drugs like ARQ-761. Preclinical investigations have aimed to demonstrate the selective killing of cancer cells with high NQO1 levels.

The selective cytotoxicity is based on the differential metabolic capacity of NQO1-high cancer cells to activate the drug, leading to lethal levels of ROS and NAD+/ATP depletion, a process less pronounced in NQO1-low normal or cancer cells. smolecule.commedkoo.comgoogle.comnih.govphcog.com

A conceptual representation of the expected in vitro selectivity is shown below, based on the established mechanism and reported associations between NQO1 expression and sensitivity to β-lapachone/ARQ-761.

Cell Line NQO1 Expression LevelExpected Sensitivity to this compound (In Vitro)Rationale
HighHigh SensitivityIncreased NQO1-mediated futile redox cycling, high ROS, NAD+/ATP depletion. smolecule.commedkoo.comgoogle.com
LowLow SensitivityLimited NQO1-mediated activation, lower ROS, preserved NAD+/ATP levels. smolecule.commedkoo.comgoogle.com

This differential sensitivity forms the cornerstone of this compound's therapeutic strategy.

NQO1 is reported to be overexpressed in pancreatic tumor tissue compared to associated normal tissue. phcog.com this compound is being evaluated in clinical trials for pancreatic cancer, sometimes in combination with chemotherapy, based on the rationale of exploiting this NQO1 elevation. medkoo.comphcog.com While specific in vitro cytotoxicity data for this compound on panels of pancreatic cancer cell lines with varying NQO1 levels were not detailed in the provided snippets, the clinical investigation supports the preclinical premise of NQO1 as a relevant target in this cancer type. phcog.com

NQO1 is overexpressed in a large percentage of NSCLC cases. medkoo.comnih.gov Studies with β-lapachone (this compound in clinical form) have shown its ability to selectively enhance the effects of ionizing radiation in NSCLC lines that overexpress NQO1 in vitro. medkoo.com Depletion of NQO1 in NSCLC cell lines like A549 and H292 has been shown to impact cellular processes, aligning with the importance of NQO1 in these cells. The selective radiosensitization observed in NQO1-overexpressing NSCLC cells in preclinical models supports the tumor-selective approach. medkoo.com

NQO1 is overexpressed in HNSCC. nih.govidrblab.net Studies involving β-lapachone have indicated its activity in HNSCC cells. idrblab.net There are indications of increased sensitivity to β-lapachone in HNSCC cells with potentially higher NQO1 levels. idrblab.net The preclinical evidence in HNSCC supports the investigation of NQO1-targeting agents like this compound in this cancer type. idrblab.net

NQO1 is overexpressed in breast cancer. nih.gov This overexpression, particularly in breast cancer stem cells, has been identified as a potential vulnerability for targeting with NQO1-bioactivatable drugs. While specific in vitro cytotoxicity data for this compound in breast cancer cell lines were not provided in the snippets, the reported NQO1 overexpression highlights the relevance of the NQO1-targeting strategy in this context. nih.gov

NQO1 is overexpressed in colorectal cancer. nih.gov This makes colorectal cancer another potential indication for NQO1-targeted therapies. While detailed in vitro data for this compound in colorectal cancer cell lines were not found in the provided search results, the reported NQO1 overexpression suggests a potential for selective activity. nih.gov

NQO1 is overexpressed in gastric adenocarcinoma. Similar to other cancer types with elevated NQO1, gastric adenocarcinoma presents a rationale for exploring NQO1-bioactivatable agents. Specific in vitro cytotoxicity data for this compound in gastric adenocarcinoma cell lines were not available in the provided snippets, but the documented NQO1 overexpression supports the potential applicability of the NQO1-targeting strategy.

Hepatocellular Carcinoma Cell Models

Studies have investigated the effects of β-lapachone (this compound in clinical form) on hepatocellular carcinoma (HCC) cells. Relatively high levels of NQO1 and low levels of catalase have been observed in both clinical specimens from HCC patients and HCC tumors from The Cancer Genome Atlas (TCGA) database. researchgate.netiu.edunih.gov β-Lapachone treatment has been shown to induce NQO1-selective killing of HCC cells in vitro. researchgate.netiu.edunih.gov This process involves the formation of reactive oxygen species (ROS) and hyperactivation of PARP1, leading to a significant decrease in NAD+ and ATP levels and an increase in double-strand breaks (DSB) over time. researchgate.netiu.edunih.gov The high ratio of NQO1 to catalase in HCC tumors compared to normal tissues suggests an optimal therapeutic window for the use of β-lapachone. researchgate.netiu.edu Preclinical models have exhibited an efficient antitumor effect of β-lapachone in HCC, resulting in dramatically decreased tumor growth and prolonged survival compared to control mice. researchgate.netiu.eduresearchgate.net

Leukemia Cell Models

While the provided search results primarily focus on solid tumors, some information mentions that thiosemicarbazone derivatives of β-lapachone have demonstrated enhanced selectivity and anticancer efficacy in leukemia cells. mdpi.comresearchgate.net However, specific detailed research findings on this compound (the clinical form of β-lapachone) in leukemia cell models are not extensively detailed in the provided snippets.

In Vivo Anti-Tumor Activity in Xenograft Models

The in vivo anti-tumor activity of this compound has been evaluated in various xenograft models, which involve implanting human cancer cells into immunocompromised mice. These models are crucial for assessing the efficacy of potential cancer therapeutics in a living system.

Subcutaneous Xenograft Models

Subcutaneous xenograft models involve injecting cancer cells under the skin of mice. Studies using subcutaneous xenograft models of non-small cell lung cancer (NSCLC) have shown that β-lapachone (this compound in clinical form) can selectively potentiate the effects of ionizing radiation (IR) in NSCLCs that overexpress NQO1. nih.govaacrjournals.org This combination treatment has resulted in efficacious radiosensitization of NQO1-positive cancer cells. nih.govaacrjournals.org Similarly, in head and neck squamous cell carcinoma (HNSCC) xenograft models, the tumor-selective cytotoxic mechanism of β-lapachone has been confirmed, revealing cooperative mechanisms of tumor suppression and extensive necrosis when combined with ionizing radiation in MTHFD2 knockdown tumors. frontiersin.orgiu.edu

Orthotopic Xenograft Models

Orthotopic xenograft models involve implanting cancer cells into the corresponding organ from which the cancer originated, which often provides a more physiologically relevant environment. Studies utilizing orthotopic NSCLC A549-luc xenograft models have demonstrated significant antitumor efficacy and extended survival in mice treated with a novel deoxynyboquinone (B1670260) derivative, which also targets NQO1. mdpi.com While this specific study focuses on a derivative, it highlights the use of orthotopic models for evaluating NQO1-bioactivatable drugs. Research on β-lapachone (this compound in clinical form) in orthotopic xenograft models of NSCLC has also shown radiosensitization with high apparent cures (>70%). nih.govaacrjournals.org

Assessment of Tumor Regression and Growth Delay

Assessment of tumor regression and growth delay is a standard endpoint in preclinical in vivo studies. In HCC mouse xenograft models, administration of β-lapachone significantly inhibited tumor growth and prolonged survival. researchgate.netiu.eduresearchgate.net In pancreatic cancer xenografts, β-lapachone has shown synergistic antitumor activity as a single agent and in combination with standard chemotherapy, leading to a high number of apparent cures in mice. nih.gov Combination treatments involving β-lapachone and other agents have also demonstrated significant delays in tumor growth and even led to tumor regressions in models such as pancreatic ductal adenocarcinoma xenografts. scienceopen.com In NSCLC orthotopic and subcutaneous xenografts, radiosensitization with β-lapachone and IR resulted in high apparent cure rates. nih.govaacrjournals.org

Here is a summary of selected in vivo xenograft study findings:

Cancer TypeXenograft Model TypeTreatmentKey FindingSource
HCCMouse Xenograftβ-Lapachone (this compound)Significantly inhibited tumor growth and prolonged survival. researchgate.netiu.eduresearchgate.net
Pancreatic CancerMiaPaCa2 Xenograftsβ-Lapachone (this compound)Synergistic antitumor activity, high number of apparent cures. nih.gov
Pancreatic CancerPDA Xenograftsβ-Lapachone + MeOXSignificantly delayed tumor growth, led to regressions. scienceopen.com
NSCLCSubcutaneous/Orthotopicβ-Lapachone (this compound) + Ionizing RadiationEfficacious radiosensitization, high apparent cures (>70% in some models). nih.govaacrjournals.org
HNSCCXenograftβ-Lapachone + Ionizing RadiationTumor suppression and extensive necrosis in MTHFD2 knockdown tumors. frontiersin.orgiu.edu

Mechanisms of Tumor-Specific Cell Death In Vivo

The tumor-specific cell death induced by this compound is primarily mediated by its bioactivation by the enzyme NQO1, which is overexpressed in many tumors. researchgate.netasco.orgresearchgate.netresearchgate.net This bioactivation leads to a futile redox cycle, generating high levels of reactive oxygen species (ROS). researchgate.netasco.orgresearchgate.netiu.edu The resulting oxidative stress causes significant DNA damage, including double-strand breaks. researchgate.netiu.edunih.gov This extensive DNA damage hyperactivates the enzyme PARP1. researchgate.netasco.orgresearchgate.netiu.edunih.gov Hyperactivation of PARP1 consumes large amounts of cellular NAD+ and ATP, leading to a catastrophic depletion of these essential energy molecules. researchgate.netiu.edunih.gov This metabolic catastrophe ultimately results in programmed cancer cell death, often described as NAD+-keresis or programmed necrosis, although some studies also indicate the induction of apoptosis. researchgate.netasco.orgresearchgate.netiu.edumdpi.commdpi.com The selective expression of NQO1 in tumor cells, coupled with lower levels of protective enzymes like catalase compared to normal tissues, contributes to the tumor-specific nature of this cell death mechanism. researchgate.netiu.edunih.gov In vivo studies have confirmed that this compound treatments hyperactivate PARP activity and greatly lower NAD+/ATP levels in exposed NQO1+ cancer tissue, while normal tissues with low NQO1 levels and high catalase levels are protected. nih.govaacrjournals.org

Biomarkers and Predictive Factors in Preclinical Research

NQO1 Expression as a Determinant of ARQ-761 Efficacy

NQO1 expression levels have been identified as a principal determinant of this compound efficacy. nih.govresearchgate.net NQO1 is overexpressed significantly in a majority of solid cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, prostate cancer, breast cancer, and colorectal cancer, often at levels substantially higher than in normal tissues. mdpi.comnih.gov This differential expression provides a therapeutic window for NQO1-bioactivatable drugs like this compound. mdpi.comnih.govuiowa.edunih.gov

Preclinical models have shown that beta-lapachone-induced cancer cell death occurs in proportion to tumor NQO1 levels. mdpi.com In a phase 1 clinical trial of this compound monotherapy, NQO1 expression was found to be associated with disease response. nih.govresearchgate.netresearchgate.net An initial analysis of patients in this trial showed a trend between clinical benefit and tumor NQO1 expression. nih.govresearchgate.netresearchgate.net Subsequently, enrollment in the trial was restricted to patients with NQO1-positive tumors, defined by a histo-score (H-score) of ≥200. nih.govresearchgate.netresearchgate.net Data from this trial indicated that the disease control rate was higher in NQO1-positive tumors compared to NQO1-negative tumors. researchgate.net

Significance of the NQO1:Catalase Ratio as a Therapeutic Window

Beyond absolute NQO1 expression, the ratio of NQO1 to catalase levels is considered a significant determinant of the therapeutic window for this compound. nih.govuiowa.edunih.govresearchgate.netaacrjournals.org Catalase is an enzyme that detoxifies hydrogen peroxide, a key cytotoxic species generated by the NQO1-mediated futile cycle of this compound. mdpi.comnih.govuiowa.edunih.govaacrjournals.org

In many solid cancers, including pancreatic adenocarcinoma, elevated NQO1 expression is often accompanied by a reciprocal loss of catalase expression compared to associated normal tissue. nih.govuiowa.edunih.govresearchgate.net This inverse expression pattern results in a high NQO1:catalase ratio in tumor cells, which is predicted to enhance the accumulation of cytotoxic H₂O₂. nih.govuiowa.edunih.govresearchgate.netaacrjournals.org Conversely, normal tissues with low NQO1 and high catalase levels are relatively protected from the effects of this compound due to their capacity to efficiently neutralize the generated H₂O₂. nih.govuiowa.edunih.govaacrjournals.org Preclinical studies have shown that alterations in catalase expression, including treatment with exogenous enzyme, can cause marked cytoprotection against beta-lapachone-induced cell death in NQO1-positive cancer cells. aacrjournals.org This highlights catalase as an important resistance factor and reinforces the significance of the NQO1:catalase ratio in determining sensitivity to this compound. aacrjournals.orgaacrjournals.orgfrontiersin.org

Investigation of Molecular Biomarkers (e.g., KRAS) in Predicting Response

While NQO1 expression and the NQO1:catalase ratio are primary biomarkers for this compound, investigations into the role of other molecular biomarkers, such as KRAS mutations, in predicting response are ongoing. Preclinical data suggest that beta-lapachone (B1683895) can cause tumor-specific cell death irrespective of common oncogenic driver mutations like KRAS and p53. nih.govuiowa.edu This suggests that this compound's mechanism of action, being tied to NQO1 activity and subsequent metabolic catastrophe, may bypass some of the resistance mechanisms associated with these mutations. nih.govuiowa.edu

However, the relationship between NQO1 expression and specific molecular alterations like KRAS mutations is still being explored to better understand potential patient stratification strategies. Some research indicates that KRAS-mutant-driven NQO1 is overexpressed in pancreatic tumors. nih.govuiowa.edu Future studies aim to determine the relationship of NQO1 expression with molecular biomarkers such as KRAS. nih.gov

Translational Biomarker Development for NQO1 Activity

Translational efforts are focused on developing robust and reliable methods to measure NQO1 activity and expression in patient tumor samples to guide treatment decisions with this compound. Immunohistochemistry (IHC) has been used to assess NQO1 expression in archival formalin-fixed, paraffin-embedded (FFPE) tumor tissue, and an H-score of ≥200 has been utilized as a cutoff for defining NQO1 positivity in clinical trials. nih.govresearchgate.netresearchgate.netresearchgate.net

Quantitative, mass spectrometry-based assays, such as selected reaction monitoring (SRM), are also being developed and validated for multiplex quantification of biomarkers, including NQO1, in FFPE tumor tissue. nantomics.com Pilot studies using the SRM assay have shown a correlation between higher NQO1 expression levels and better responses to this compound treatment in a small cohort of patients. nantomics.com These findings support the need to establish a prognostic cutoff for NQO1 expression in tumor cells for predicting this compound treatment outcomes and highlight the importance of developing standardized and validated translational biomarkers for NQO1 activity. nantomics.com Future studies are planned to validate the NQO1:catalase ratio as a biomarker of response in patient tumors. nih.gov

Data Table: Association between NQO1 Expression and Clinical Benefit in a Phase 1 this compound Trial (Initial Cohort)

NQO1 Status (H-score)Number of Evaluable Patients (Initial 18)Disease Control Rate
Positive (≥200)Not specified for this subset65%
Negative (<200)Not specified for this subset18%

Note: Data derived from an initial cohort of 18 patients evaluated prior to mandatory NQO1 enrollment criteria in a Phase 1 trial. researchgate.net

Data Table: 3-Month Progression-Free Survival (PFS) by NQO1 Status (Evaluable Patients)

NQO1 StatusNumber of Evaluable Patients (n=31)3-Month PFS Rate
PositiveNot specified for this subset40%
NegativeNot specified for this subset20%

Note: Data derived from 31 evaluable patients in a Phase 1 trial. researchgate.net

Combination Therapeutic Strategies in Preclinical Oncology

Rationale for Synergistic Anti-Tumor Effects

The synergistic anti-tumor effects observed with ARQ-761 in combination therapies are primarily attributed to its distinct mechanism of action, which complements the effects of other agents. By generating extensive DNA damage and inducing PARP1 hyperactivation and NAD⁺/ATP depletion, this compound can potentiate the effects of therapies that also target DNA or rely on cellular energy status. guidetopharmacology.orgwikidoc.org The tumor-specific activation by NQO1 ensures that these synergistic effects are preferentially directed towards cancer cells. guidetopharmacology.orgciteab.comnih.govwikipedia.org

Potentiation of DNA Damaging Agents

Preclinical data indicates that beta-lapachone (B1683895) (the active form of this compound) synergizes with multiple DNA damaging agents. guidetopharmacology.org This potentiation is linked to the ability of this compound to induce DNA lesions and hyperactivate PARP1, which can overwhelm DNA repair mechanisms, particularly when combined with agents that introduce additional DNA damage. guidetopharmacology.orgwikidoc.org

This compound has demonstrated significant potential as a radiosensitizer in preclinical models of NQO1-overexpressing cancers, including non-small cell lung cancers (NSCLCs) and head and neck squamous cell carcinomas (HNSCC). citeab.comnih.govwikipedia.orgfishersci.ca Studies have shown that combining sublethal doses of ionizing radiation (IR) with beta-lapachone leads to enhanced DNA damage, specifically increased double-strand breaks (DSBs), and inhibits DNA repair processes such as DSB repair and base excision repair (BER). citeab.comnih.govwikipedia.orgwikidoc.org This radiosensitizing effect is mediated by PARP hyperactivation and the subsequent depletion of NAD⁺ and ATP, which are crucial for efficient DNA repair. citeab.comnih.govwikipedia.orgfishersci.sewikidoc.org

Preclinical models have demonstrated synergistic anti-tumor effects when this compound is combined with gemcitabine (B846), particularly in pancreatic cancer. guidetopharmacology.orgiarc.frwikipedia.orgfishersci.ca The rationale for combining this compound with gemcitabine and nab-paclitaxel (an albumin-bound formulation of paclitaxel) in pancreatic cancer is supported by preclinical data showing synergy. guidetopharmacology.orgfishersci.seiarc.frwikipedia.orgfishersci.ca Mechanistically, this combination is predicted to enhance the DNA damage induced by gemcitabine and paclitaxel (B517696) to a threshold that triggers PARP1 hyperactivation and cell death at doses of each agent that would be sublethal on their own. guidetopharmacology.org

Preclinical investigations have explored the combination of beta-lapachone (ARQ761 in clinical form) with 5-Fluorouracil (5-FU) in head and neck squamous cell carcinoma (HNSCC). fishersci.canih.gov These studies suggest that an NQO1 inhibitor like beta-lapachone has the potential to enhance the chemotherapeutic efficacy of 5-FU. fishersci.ca

Synergy with Gemcitabine and Paclitaxel

Metabolic Modulation to Enhance this compound Efficacy

This compound's mechanism of action inherently involves metabolic disruption through NAD⁺ and ATP depletion. wikipedia.orgwikipedia.orgfishersci.sewikidoc.org Strategies that further modulate tumor metabolism can potentially enhance this compound's efficacy. For instance, combining a GLS1 inhibitor with beta-lapachone has been explored in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) to target glutamine metabolism, leading to rapid PARP-mediated NAD⁺ consumption and inducing cancer cell death. researchgate.net The NQO1:catalase ratio within the tumor is a key metabolic factor influencing the effectiveness of this compound, as a high ratio favors the accumulation of toxic ROS. guidetopharmacology.orgciteab.comnih.govwikipedia.orgfishersci.sefishersci.sefishersci.caiarc.fruni.lu

Strategies to Overcome Intrinsic and Acquired Resistance

While NQO1 expression is a primary determinant of this compound sensitivity, other factors can influence its efficacy and contribute to resistance. fishersci.se Preclinical research has begun to explore strategies to overcome such limitations. Inhibiting enzymes involved in managing oxidative stress, such as Thioredoxin Reductase (TXNRD) or Superoxide (B77818) Dismutase 1 (SOD1), has been shown to overcome NRF2-mediated resistance to beta-lapachone. uni.lu Additionally, inhibition of autophagy has been suggested as a potential strategy for overcoming drug resistance, and studies have indicated that compounds like chlorogenic acid can enhance beta-lapachone-induced cell death, which could be relevant in the context of overcoming resistance. fishersci.ca Targeting DNA repair pathways, particularly inhibiting PARP1, prior to treatment with beta-lapachone has also shown synergistic cancer cell death in NQO1-overexpressing tumors, suggesting a strategy to overcome potential resistance related to robust DNA repair. wikidoc.org

Preclinical Combination Studies with this compound

Combination Partner(s)Cancer Type(s) Studied (Preclinical)Observed EffectKey Mechanism/Rationale
Ionizing Radiation (IR)NSCLC, Head and Neck CancersRadiosensitization, enhanced tumor cell killingIncreased DNA damage (DSBs), inhibited DNA repair (BER, DSB repair) via PARP hyperactivation and NAD+/ATP depletion. citeab.comnih.govwikipedia.orguni.luwikidoc.orgfishersci.caciteab.com
GemcitabinePancreatic CancerSynergistic anti-tumor effectsEnhanced DNA damage leading to PARP1 hyperactivation and cell death. guidetopharmacology.orgiarc.frwikipedia.orgfishersci.ca
Gemcitabine + Nab-paclitaxelPancreatic CancerSynergistic anti-tumor effects (preclinical rationale for clinical trial)Enhanced DNA damage to trigger PARP1 hyperactivation at sublethal doses. guidetopharmacology.orgfishersci.seiarc.frwikipedia.orgfishersci.ca
5-Fluorouracil (5-FU)Head and Neck Squamous Cell Carcinoma (HNSCC)Potential for enhanced chemotherapeutic efficacyNQO1 inhibition potential to boost 5-FU effects. fishersci.canih.gov
GLS1 InhibitorKRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC)Induction of cancer cell deathTargeting glutamine metabolism leading to PARP-mediated NAD+ consumption. researchgate.net
TXNRD or SOD1 Inhibitor(Context of beta-lapachone resistance)Overcomes NRF2-mediated resistanceInhibition of oxidative stress management enzymes. uni.lu
Chlorogenic acid(Context of beta-lapachone induced cell death)Enhances beta-lapachone induced cell deathPossible strategy for overcoming resistance, mechanisms involve PKA activation. fishersci.ca
PARP1 InhibitorsNQO1-overexpressing tumors (general)Synergistic cancer cell deathOverwhelming DNA repair, enhancing the effect of beta-lapachone induced DNA damage. wikidoc.org

Targeting NRF2-Mediated Resistance

The NRF2 pathway plays a crucial role in cellular antioxidant defense and can contribute to cancer development, progression, and resistance to treatment mdpi.com. Aberrant activation of NRF2 in cancer cells can confer resistance to chemotherapeutic agents and radiotherapy annualreviews.org. NRF2 responds to various stress inputs, including redox alterations, and stimulates the expression of genes involved in antioxidant signaling, metabolism, and detoxification annualreviews.org. NQO1 expression itself is regulated by the KEAP1/NRF2 pathway frontiersin.org.

Resistance to β-lapachone, the active form of this compound, can be influenced by the expression and activity of ROS-metabolizing enzymes frontiersin.org. Inhibition of enzymes such as thioredoxin reductase (TXNRD) or superoxide dismutase 1 (SOD1) has been shown to overcome NRF2-mediated resistance to beta-lapachone in preclinical settings frontiersin.org. This suggests that targeting elements downstream of or related to NRF2 activation could be a strategy to enhance the efficacy of this compound.

Preclinical studies have explored the complex interplay between oxidative stress, the immune microenvironment, and resistance mechanisms involving NRF2 in various cancers larvol.com. For instance, dysregulation and aberrant activation of the NRF2 signaling pathway have been implicated in resistance to neoadjuvant chemotherapy in esophageal squamous cell carcinoma larvol.com. Targeting key downstream molecules of KEAP1, such as NQO1, has been proposed as an actionable vulnerability to overcome resistance to certain cancer therapies larvol.com.

MTHFD2 Blockade for Enhanced Efficacy

MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme involved in folate metabolism, which is essential for nucleotide synthesis and contributes to the NAD(P)H and NAD(P)+ balance in cells frontiersin.orgnih.gov. MTHFD2 is frequently overexpressed in a wide range of tumors, and this overexpression is often correlated with poor prognosis and resistance to traditional chemotherapy patsnap.com.

Preclinical research has demonstrated that MTHFD2 blockade can enhance the efficacy of β-lapachone, the active form of this compound frontiersin.orgnih.gov. Studies in head and neck squamous cell cancer (HNSCC) models have investigated the role of MTHFD2 in the response to radiation alone and in combination with β-lapachone frontiersin.org. MTHFD2 knockdown in radiation-resistant HNSCC cells treated with β-lapachone led to increased PARP1 activation, inhibition of mitochondrial respiration, decreased respiration-linked ATP production, and increased mitochondrial superoxide and protein oxidation compared to control cells frontiersin.orgnih.gov.

These findings suggest that MTHFD2 is a potential target to potentiate the cytotoxicity of β-lapachone frontiersin.orgnih.gov. MTHFD2 inhibitors disrupt the folate cycle, impairing nucleotide and amino acid synthesis and leading to metabolic stress patsnap.com. This disruption, combined with the ROS generation induced by this compound's activation, creates a dual mechanism that can be particularly effective against cancer cells reliant on these metabolic pathways patsnap.com. The selective overexpression of MTHFD2 in cancer cells compared to normal tissues makes it an attractive target for potentially enhancing the tumor-selective effects of this compound patsnap.com.

Preclinical data support the synergistic antitumor effects observed when this compound is combined with standard chemotherapy agents like gemcitabine in pancreatic cancer models nih.govresearchgate.net. While these combinations are being explored clinically, understanding and targeting resistance mechanisms like those involving NRF2 and MTHFD2 are crucial for further enhancing the efficacy of this compound in preclinical and potentially clinical settings nih.govfrontiersin.orglarvol.com.

Preclinical Findings on MTHFD2 Blockade and β-Lapachone

Cell LineTreatment CombinationKey ObservationSource
rSCC-61 (HNSCC)MTHFD2 KD + β-lapachone + RadiationIncreased PARP1 activation, inhibited mitochondrial respiration, increased ROS. frontiersin.orgnih.gov
rSCC-61 (HNSCC)MTHFD2 KD + β-lapachoneG1/S arrest phenotype observed. frontiersin.org

Note: This table summarizes key preclinical findings related to MTHFD2 blockade in combination with β-lapachone.

Advanced Research Methodologies for Arq 761 Studies

In Vitro Cell Culture and Viability Assays (e.g., MTT)

In vitro cell culture is a foundational technique for studying the direct effects of ARQ-761 on cancer cells. Various cancer cell lines with differing levels of NQO1 expression are utilized to assess the compound's selective cytotoxicity. Cell viability assays, such as the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay, are commonly employed to quantify the number of viable cells after treatment with this compound nih.govnih.govresearchgate.netdntb.gov.ua. The MTT assay relies on the reduction of a yellow tetrazolium salt by metabolically active cells into a purple formazan (B1609692) product, which can be measured spectrophotometrically nih.govatcc.org. The intensity of the purple color is directly proportional to the number of viable cells nih.govatcc.org.

Studies using MTT and similar assays have demonstrated that beta-lapachone (B1683895) (the active form of this compound) selectively kills NQO1-positive cancer cells nih.gov. For instance, MiaPaCa2 pancreatic cancer cells, which are NQO1+, showed lethality at concentrations of beta-lapachone ≥4 μM after a 2-hour treatment nih.gov. This NQO1-dependent cell death can be blocked by inhibiting NQO1 activity with compounds like dicoumarol or by genetically removing NQO1 nih.gov. Research has also shown that beta-lapachone has high cytotoxic capacity for various cancer cell lines, including gastric adenocarcinoma (ACP02), breast carcinoma (MCF7), colon cancer (HCT116), and hepatocellular carcinoma (HEPG2) cells, as assessed by the MTT assay nih.govdntb.gov.ua.

Data from in vitro studies using viability assays can be presented in tables to show the effect of varying concentrations of this compound or beta-lapachone on the viability of different cell lines, often including IC₅₀ values (half maximal inhibitory concentration).

Table 1: Example In Vitro Cell Viability Data (Illustrative)

Cell LineNQO1 Expression LevelTreatmentConcentrationCell Viability (% of Control)
MiaPaCa2HighBeta-lapachone4 µM< 50%
MiaPaCa2HighBeta-lapachone + Dicoumarol4 µM + 50 µM> 90%
NQO1-negative Cell LineLowBeta-lapachone4 µM> 90%

Note: This table presents illustrative data based on the description of findings nih.gov. Actual experimental data would include specific percentages and statistical analysis.

Molecular Biology Techniques for Pathway Analysis

Molecular biology techniques are essential for dissecting the cellular pathways affected by this compound, particularly its impact on NQO1 activation, ROS generation, DNA damage response, and cell death mechanisms.

Western Blotting for Protein Expression and Modification (e.g., PARP cleavage, μ-calpain)

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates and to analyze post-translational modifications like protein cleavage nih.govaacrjournals.org. In the context of this compound research, Western blotting is critical for examining key proteins involved in its mechanism of action.

A primary target for Western blot analysis is PARP1. This compound-induced DNA damage leads to hyperactivation of PARP1, which consumes NAD⁺ and undergoes auto-PARylation and cleavage smolecule.comnih.govnih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov. Western blotting can detect the full-length PARP1 protein and its cleaved fragments (e.g., the ~89 kDa fragment), serving as an indicator of PARP1 activation and the induction of programmed cell death sci-hub.se. Studies have confirmed the appearance of the 89 kDa PARP1 cleavage product in cancer cells treated with beta-lapachone sci-hub.se.

Another protein of interest is μ-calpain. This compound-induced cell death, particularly the caspase-independent programmed necrosis known as NAD⁺-keresis, involves μ-calpain-mediated protein degradation frontiersin.orgnih.govsci-hub.se. Western blotting can be used to assess the expression levels and activation (often indicated by autolytic cleavage) of μ-calpain following this compound treatment nih.govresearchgate.netaacrjournals.org.

Western blotting is also used to confirm the expression of NQO1 in cell lines or tissues being studied nih.gov. Loading controls, such as α-tubulin or GAPDH, are typically included to ensure equal protein loading across samples nih.govaacrjournals.org.

Table 2: Example Western Blot Findings (Based on Literature)

ProteinModification/DetectionExpected Outcome with this compound Treatment (in NQO1+ cells)Supporting Evidence
PARP1Cleavage (~89 kDa fragment)Increased nih.govresearchgate.netsci-hub.se
PARP1Full-length proteinDecreased (due to cleavage) sci-hub.se
μ-calpainExpression/CleavagePotentially altered expression or evidence of cleavage nih.govresearchgate.netnih.govaacrjournals.org
NQO1Expression levelConfirmation of presence/level in cell model nih.gov
Loading ControlExpression levelConsistent across samples nih.govaacrjournals.org

Immunohistochemistry (IHC) for NQO1 and Other Biomarker Expression

Immunohistochemistry (IHC) is a technique used to visualize the localization and expression levels of specific proteins in tissue samples nih.gov. For this compound, IHC is particularly important for assessing NQO1 expression in tumor tissues, as NQO1 levels are a key determinant of the compound's efficacy researchgate.netnih.govresearchgate.net.

IHC assays for NQO1 expression have been developed and used in clinical trials to identify patients whose tumors are likely to respond to this compound researchgate.netnih.govresearchgate.net. A histo-score (H-score) is often assigned based on the intensity of NQO1 staining and the prevalence of positive tumor cells nih.gov. An H-score of ≥200 has been used as a cutoff to define NQO1-positive tumors nih.gov.

Beyond NQO1, IHC can be used to examine other biomarkers relevant to this compound's mechanism of action and its effects on the tumor microenvironment. Examples include Ki-67 (a marker of cell proliferation), TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) for detecting DNA fragmentation associated with cell death, and γH2AX (phosphorylated histone H2AX), a marker of DNA double-strand breaks nih.govresearchgate.netresearchgate.netuni-konstanz.defrontiersin.orgresearchgate.netwikipedia.org.

Analysis of tumor biopsies by IHC before and after this compound treatment can provide valuable information on changes in these biomarkers, helping to understand the compound's pharmacodynamic effects in vivo nih.govresearchgate.net.

RT-qPCR for Gene Expression Analysis

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes biorxiv.org. In this compound research, RT-qPCR can be used to quantify the mRNA levels of genes involved in the NQO1 pathway, ROS metabolism, DNA repair, and cell death.

While the primary focus for this compound's selectivity is the existing high protein level of NQO1 in tumors, RT-qPCR could potentially be used to study the regulation of the NQO1 gene (NQO1) itself or other genes that might influence the cellular response to this compound. For example, researchers might investigate the expression of genes encoding antioxidant enzymes like catalase, which can counteract the ROS generated by this compound activation nih.govfrontiersin.org. Changes in the expression of genes related to DNA damage response or cell death pathways could also be monitored using RT-qPCR.

Although specific detailed findings using RT-qPCR for this compound were less prominent in the provided search results compared to protein-level analyses, it remains a standard technique for comprehensive pathway analysis in molecular biology research.

Genetic Modulation Approaches (e.g., siRNA, shRNA-mediated knockdown)

Genetic modulation techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA)-mediated knockdown, are powerful tools for investigating the role of specific genes in the cellular response to this compound. By reducing the expression of a target gene, researchers can determine if that gene is essential for this compound's activity or for cellular resistance mechanisms.

Given this compound's dependence on NQO1, genetic knockdown of the NQO1 gene is a critical approach to confirm the on-target activity of the compound. Studies have shown that genetic removal or knockdown of NQO1 in cancer cells spares them from beta-lapachone-induced lethality, providing strong evidence for the NQO1-dependent mechanism of action nih.gov.

Genetic modulation can also be used to explore the role of other genes potentially involved in the response to this compound, such as those related to DNA repair pathways, ROS detoxification, or different cell death mechanisms. For example, investigating the effect of knocking down genes involved in PARP1 activity or μ-calpain function could further elucidate the cell death pathways triggered by this compound.

DNA Damage Assessment Techniques (e.g., Comet Assay, γH2AX Staining)

Assessing DNA damage is fundamental to understanding the cytotoxic effects of this compound, as its mechanism involves significant ROS-induced DNA lesions smolecule.comnih.govnih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov. Techniques like the Comet Assay and γH2AX staining are commonly used for this purpose.

The Comet Assay (also known as single-cell gel electrophoresis) is a sensitive technique for detecting various types of DNA damage, including single-strand breaks, double-strand breaks, and alkaline-labile sites nih.govnih.govmdpi.com. Cells are embedded in a low-melting-point agarose (B213101) gel, lysed, and then subjected to electrophoresis. Damaged DNA fragments migrate further in the electric field, creating a "comet tail" shape. The size and intensity of the tail are indicative of the amount of DNA damage nih.govmdpi.com. Alkaline comet assays are particularly useful for detecting a broad range of DNA lesions induced by oxidative stress, which is relevant to this compound's mechanism nih.gov. Studies using alkaline comet assays have shown significantly higher levels of total DNA damage in cancer cells treated with beta-lapachone, especially in combination with PARP inhibitors nih.gov.

These DNA damage assessment techniques provide direct evidence of the genotoxic effects of this compound and are crucial for understanding its mechanism of action and evaluating its potential in combination therapies nih.govpatsnap.com.

Cell Death Mechanism Analysis (e.g., Apoptotic Index Determination, Flow Cytometry)

Analysis of the mechanisms by which this compound induces cell death is crucial to understanding its therapeutic potential. Studies have utilized techniques such as morphological analysis and flow cytometry to characterize the type of cell death induced.

Morphological analyses have been conducted to observe cellular alterations indicative of cell death, including changes in cellular volume, membrane integrity, karyolysis, pyknosis, karyorrhexis, apoptotic bodies, vacuoles, and cellular debris mdpi.com. These observations help to distinguish between different cell death modalities like apoptosis and necrosis mdpi.com.

Flow cytometry is a key technique used to quantify and characterize cell death induced by this compound and its active form, beta-lapachone mdpi.comiu.eduresearchgate.netaacrjournals.org. This method allows for the assessment of various cellular parameters related to cell death, such as Annexin V staining to detect externalization of phosphatidylserine, a marker of early apoptosis mdpi.com. Flow cytometry has also been used to analyze mitochondrial oxidative state using probes like MitoSOX, which detects mitochondrial superoxide (B77818), and DCP-NEt2C, which assesses mitochondrial protein sulfenylation frontiersin.orgiu.eduaacrjournals.org.

Studies using flow cytometry have shown that beta-lapachone can induce both apoptosis and necrosis depending on the concentration and cell type mdpi.com. For example, in HeLa cells, beta-lapachone and its derivatives have been shown to induce apoptosis and/or necrosis mdpi.comresearchgate.net. One study indicated that beta-lapachone significantly increased the number of cells in early apoptosis in HeLa cells mdpi.com. Another study using flow cytometry with propidium (B1200493) iodide staining analyzed cell cycle progression in head and neck squamous cell carcinoma cells treated with beta-lapachone, showing shifts in cell cycle distribution frontiersin.orgiu.edu.

Flow cytometry is also employed to assess the generation of reactive oxygen species (ROS), including mitochondrial superoxide, which is a key component of this compound's mechanism of action frontiersin.orgiu.eduaacrjournals.org. By staining cells with fluorescent probes that are oxidized by ROS, researchers can quantify the levels of these species within the cells using flow cytometry frontiersin.orgiu.eduaacrjournals.org.

While specific data tables detailing apoptotic indices or flow cytometry results for this compound were not extensively available in the provided search results, the methodologies are clearly established for evaluating the cell death mechanisms of beta-lapachone and its analogs mdpi.comiu.eduresearchgate.netaacrjournals.org.

In Vivo Preclinical Imaging Techniques (e.g., 18FDG uptake)

In vivo preclinical studies evaluating this compound often incorporate imaging techniques to assess its effects on tumor growth, metabolism, and response to treatment. Positron Emission Tomography (PET) with 18F-fluorodeoxyglucose (18FDG) is a common imaging modality used to measure glucose metabolism in tumors, which is often altered in cancer thyca.orgmdpi.comaacrjournals.orgendoinfo.ru.

Changes in 18FDG uptake can serve as a pharmacodynamic marker to evaluate the efficacy of this compound in preclinical models. Significant inhibition of 18FDG uptake has been observed in preclinical models when post-treatment efficacy is evaluated, suggesting that glucose metabolism is strongly suppressed during tumor regression following treatment nih.gov. This finding aligns with the understanding that this compound's mechanism involves disrupting cellular metabolism, particularly in NQO1-overexpressing cancer cells cancer.govresearchgate.netnih.govmdpi.com.

Other in vivo preclinical imaging techniques may also be employed to assess tumor volume changes, vascularity, or other physiological parameters, although specific details regarding these methods in the context of this compound were not prominent in the search results. Preclinical studies often utilize xenograft models in mice to evaluate the in vivo activity of potential cancer therapeutics like this compound patsnap.comnih.govfrontiersin.orgnih.gov. Imaging techniques are integral to monitoring tumor growth and response in these models.

Future Research Directions and Unanswered Questions for Arq 761

Comprehensive Elucidation of Intrinsic and Acquired Resistance Mechanisms in Preclinical Models

While ARQ-761's mechanism of action relies on NQO1 overexpression, not all NQO1-high tumors respond to treatment, and resistance can develop. Future research needs to fully delineate the intrinsic (pre-existing) and acquired (treatment-induced) mechanisms of resistance in preclinical models. Factors potentially influencing resistance include the expression and activity levels of NQO1 itself, as well as the balance between NQO1 and ROS-metabolizing enzymes like catalase and superoxide (B77818) dismutase 1 (SOD1). Studies have suggested that a high NQO1 to catalase ratio is crucial for the efficacy of NQO1-bioactivatable drugs.

Furthermore, alterations in downstream signaling pathways involved in DNA damage response, PARP1 activity, and cell death execution (such as Keresis or apoptosis) could contribute to resistance. Research into the role of NRF2-mediated pathways, which regulate the expression of various antioxidant and detoxifying enzymes including NQO1, is also warranted to understand their impact on this compound sensitivity. Preclinical studies utilizing resistant cell lines and analyzing molecular changes occurring during the development of acquired resistance are essential to identify predictive biomarkers and potential targets to overcome resistance.

Exploration of Novel Combinatorial Therapeutic Partners and Rational Polypharmacology

Preclinical studies have demonstrated synergistic anti-tumor effects when β-lapachone (this compound) is combined with other therapies, such as ionizing radiation, conventional chemotherapy agents like gemcitabine (B846) and nab-paclitaxel, and PARP inhibitors. This highlights the potential of rational polypharmacology to enhance this compound's efficacy and potentially circumvent resistance.

Future research should focus on systematically exploring novel combinatorial partners based on the mechanistic understanding of this compound's action and the identified resistance mechanisms. For instance, combining this compound with inhibitors of DNA repair pathways, modulators of cellular metabolism (such as MTHFD2 inhibitors), or agents targeting the tumor microenvironment could yield synergistic effects. Identifying optimal drug combinations and scheduling in preclinical models is a critical step before translation to clinical trials.

Preclinical data has shown synergistic anti-tumor effects with beta-lapachone (B1683895) (ARQ761) plus gemcitabine in preclinical models of pancreatic cancer. This provided a rationale for a clinical trial combining this compound with gemcitabine and nab-paclitaxel in pancreatic cancer.

Detailed Characterization of this compound Interactions within the Tumor Microenvironment

The tumor microenvironment (TME), comprising various cell types (e.g., immune cells, fibroblasts, endothelial cells) and the extracellular matrix, plays a significant role in tumor progression and therapeutic response. While this compound's primary target is NQO1-overexpressing cancer cells, its interactions within the complex TME are not fully understood.

Future research should investigate how this compound and the resulting ROS generation affect different components of the TME. This includes evaluating the impact on tumor-associated immune cells and their function, the tumor vasculature, and cancer-associated fibroblasts. Understanding these interactions could reveal novel mechanisms of action or resistance and identify potential targets for combination therapies aimed at modulating the TME to enhance this compound's effects. For example, metabolic crosstalk within the TME can contribute to tumor progression and resistance.

Development and Evaluation of Next-Generation β-Lapachone Derivatives

Despite the potential of this compound, challenges such as solubility and toxicity have been noted with β-lapachone derivatives. This underscores the need for the development and evaluation of next-generation β-lapachone analogs with improved pharmacological properties, including enhanced solubility, increased tumor selectivity, reduced off-target toxicity, and potentially altered metabolic profiles.

Medicinal chemistry efforts focused on synthesizing novel derivatives with optimized structures are crucial. Subsequent preclinical evaluation of these new compounds in terms of NQO1-dependent activity, ROS generation, DNA damage induction, and cell death mechanisms in various cancer models is necessary to identify promising candidates for further development.

Utilization of Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Organoids) for Predictive Research

Traditional two-dimensional cancer cell line models may not fully recapitulate the complexity and heterogeneity of human tumors and their microenvironment. Utilizing advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, is essential for more predictive research on this compound efficacy and resistance.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism by which ARQ-761 induces selective tumor cell death?

  • Methodological Answer : this compound (β-lapachone) is a quinone analog that selectively targets cancer cells overexpressing NAD(P)H Quinone Oxidoreductase-1 (NQO1). NQO1 catalyzes a futile redox cycle with this compound, generating excessive reactive oxygen species (ROS) and depleting NAD+/ATP. This triggers poly ADP-ribose polymerase (PARP) hyperactivation, leading to DNA damage and caspase-independent apoptosis .
  • Key Experimental Validation :

  • Measure NQO1 activity in cell lines via enzymatic assays (e.g., cytochrome c reduction).
  • Quantify ROS using fluorescent probes (e.g., DCFH-DA).
  • Assess cell death via γ-H2AX staining (DNA damage) and ATP depletion assays.

Q. How do researchers validate NQO1 dependency in this compound efficacy studies?

  • Methodological Answer :

  • Use siRNA/shRNA knockdown or CRISPR-Cas9 NQO1 knockout models to confirm on-target effects.
  • Compare this compound cytotoxicity in NQO1+ vs. NQO1- cell lines (e.g., A549 vs. NQO1-deficient variants).
  • Co-administer dicoumarol (NQO1 inhibitor) to block this compound activity as a control .
    • Data Interpretation : Reduced efficacy in NQO1-deficient models confirms target specificity.

Advanced Research Questions

Q. How can contradictory data on this compound-induced ROS levels across preclinical studies be resolved?

  • Methodological Answer :

  • Source Identification : Variability may arise from differences in cell culture conditions (e.g., oxygen tension, serum levels) or ROS detection methods (e.g., fluorescent probes vs. electron paramagnetic resonance).
  • Standardization :
  • Use standardized protocols for ROS measurement (e.g., time-point consistency, probe concentrations).
  • Include positive controls (e.g., H2O2 treatment) and normalize to cell viability.
  • Meta-Analysis : Compare datasets using systematic review tools (e.g., PRISMA guidelines) to identify confounding variables .

Q. What experimental designs are optimal for evaluating this compound synergism with DNA repair inhibitors (e.g., PARP inhibitors)?

  • Methodological Answer :

  • Combinatorial Screens : Use high-throughput synergy assays (e.g., Chou-Talalay method) to calculate combination indices (CI <1 indicates synergy).
  • Mechanistic Validation :
  • Assess PARP-1 trapping via immunofluorescence.
  • Evaluate BRCA1/2 mutation status, as NQO1 overexpression correlates with homologous recombination deficiency.
  • In Vivo Models : Test efficacy in patient-derived xenografts (PDX) with matched NQO1 expression and DNA repair profiles .

Q. How can researchers address this compound resistance mechanisms in NQO1-overexpressing tumors?

  • Methodological Answer :

  • Resistance Modeling : Generate this compound-resistant cell lines via chronic exposure and perform RNA-seq/proteomics to identify adaptive pathways (e.g., antioxidant upregulation, altered NAD+ metabolism).
  • Functional Studies :
  • Inhibit candidate resistance pathways (e.g., glutathione synthesis with buthionine sulfoximine).
  • Test pharmacodynamic biomarkers (e.g., NAD+/NADH ratios) in resistant vs. parental models.
  • Clinical Correlation : Validate findings in post-treatment tumor biopsies from this compound clinical trials .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound dose-response heterogeneity in 3D tumor spheroid models?

  • Methodological Answer :

  • Dose-Response Modeling : Use nonlinear regression (e.g., log-logistic models in R drc package) to calculate EC50 values.
  • Heterogeneity Analysis : Apply spatial transcriptomics or single-cell RNA-seq to dissect subpopulation responses.
  • Validation : Compare spheroid data with 2D monolayer results to assess model relevance .

Data Reproducibility & Validation

Q. How should researchers address batch-to-batch variability in this compound cytotoxicity assays?

  • Methodological Answer :

  • Standardization :
  • Use certified reference materials (e.g., NIST-tested reagents).
  • Include internal controls (e.g., a stable NQO1+ cell line) in every assay plate.
  • Metadata Documentation : Record culture conditions, passage numbers, and reagent lot numbers.
  • Inter-Lab Validation : Participate in multi-center reproducibility studies (e.g., via NIH/NCI initiatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.